molecular formula C12H12ClN3O B8554608 2-chloro-N-(3-methoxyphenyl)-5-methylpyrimidin-4-amine

2-chloro-N-(3-methoxyphenyl)-5-methylpyrimidin-4-amine

Cat. No. B8554608
M. Wt: 249.69 g/mol
InChI Key: FFTUQAKOQCCGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528143B2

Procedure details

To a solution of 2-chloro-5-methylpyrimidin-4-amine (320 mg, 2.23 mmol) in 1,4-dioxane (40 mL) was added 1-bromo-3-methoxybenzene (458.5 mg, 2.45 mmol), Cs2CO3 (2.9 g, 8.9 mmol), Pd2(dba)3 (201 mg, 0.22 mmol), and 4,5-bis(diphenylphosphino)-9,9-dimethyxanthene (Xant Phos, 382 mg, 0.66 mmol). The mixture was heated under reflux for 4 h under Ar. The solid was filtered off and the filtrate washed with brine (1×100 mL). The organic solution was separated and dried (Na2SO4). The solvent was removed until 5 mL and hexane (100 mL) was added, the solid was collected by filtration. The crude product, the title intermediate 24 (500 mg, 90%), was used for next reaction without further purification.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
458.5 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
201 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH3:9])=[CH:4][N:3]=1.Br[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=1.C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=2)[C:5]([CH3:9])=[CH:4][N:3]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)N)C
Name
Quantity
458.5 mg
Type
reactant
Smiles
BrC1=CC(=CC=C1)OC
Name
Cs2CO3
Quantity
2.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
382 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
201 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h under Ar
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
the filtrate washed with brine (1×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed until 5 mL and hexane (100 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude product, the title intermediate 24 (500 mg, 90%), was used for next reaction without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=N1)NC1=CC(=CC=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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